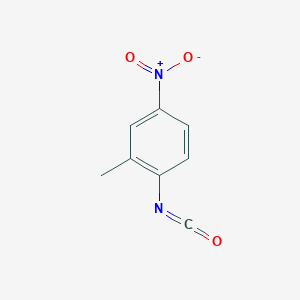
2-Methyl-4-nitrophenyl isocyanate
概要
説明
2-Methyl-4-nitrophenyl isocyanate (2-MNP) is an important organic compound used in a variety of scientific research applications. It is a colorless liquid and is a derivative of isocyanic acid. 2-MNP is used as a reagent in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and materials. It is also used in the production of polyurethanes, polyureas, and polyisocyanates.
科学的研究の応用
Vibration and Conformational Analysis
2-Methyl-4-nitrophenyl isocyanate and its analogs have been studied for their vibrational spectra and conformational analysis. These studies, involving methods like vibrational spectroscopy and Density Functional Theory (DFT) calculations, provide insights into the physical and chemical properties of these compounds. For example, Tonannavar et al. (2012) conducted a detailed analysis of the vibration spectra and conformational aspects of similar compounds (Tonannavar et al., 2012).
Chemical Synthesis and Reactions
4-Nitrophenyl isocyanate, a closely related compound, has been used in various chemical syntheses. For instance, its reaction with alkylammonium hydrochloride salts yields N-alkylcarbamate analogs, as demonstrated by Peterson et al. (2006) (Peterson, Houguang, & Ke, 2006). These types of reactions are fundamental in organic chemistry and pharmaceuticals.
Polymerization and Material Science
Isocyanates are key in polymer science. For example, anionic polymerization of isocyanates with optical functionalities has been studied, highlighting their use in synthesizing polyisocyanates with unique properties, as shown by Shin et al. (2001) (Shin, Ahn, & Lee, 2001). This research is crucial for developing advanced materials with specific optical characteristics.
Environmental and Analytical Applications
The biodegradation of nitrophenol compounds, which are structurally similar to 2-Methyl-4-nitrophenyl isocyanate, has been studied for environmental remediation. Ralstonia sp. SJ98, for instance, shows chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, suggesting potential applications in bioremediation of related compounds (Bhushan et al., 2000).
Pharmacological Applications
While not directly related to 2-Methyl-4-nitrophenyl isocyanate, related compounds have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, as demonstrated by Fakhr et al. (2009) (Fakhr et al., 2009). This indicates the broader relevance of nitrophenyl isocyanates in medicinal chemistry.
作用機序
Target of Action
It’s known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Methyl-4-nitrophenyl isocyanate, like other isocyanates, possesses a reactive isocyanate group (-NCO). This group can undergo reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines
Biochemical Pathways
Isocyanates are known to be involved in the synthesis of polyurethane polymers .
Pharmacokinetics
The compound’s boiling point is 168 °c/23 mmhg (lit) and its melting point is 81-84 °C (lit) . These properties may influence its bioavailability.
Result of Action
It’s known that isocyanates can cause irritation to the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrophenyl isocyanate. For instance, exposure to moist air or water can affect the stability of isocyanates . The compound should be stored at a temperature of 2-8°C .
特性
IUPAC Name |
1-isocyanato-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFUPBIPMLIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401678 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrophenyl isocyanate | |
CAS RN |
56309-59-2 | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


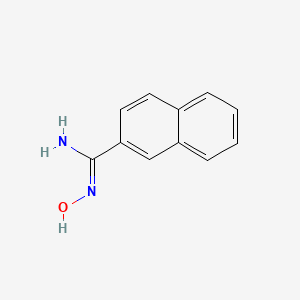
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
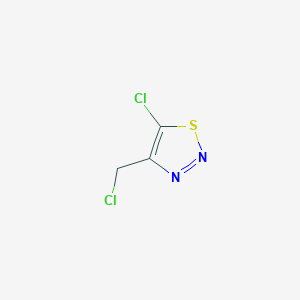

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
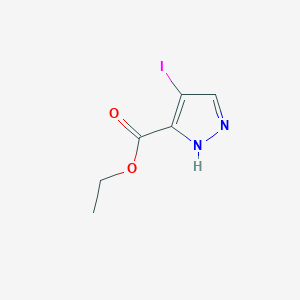
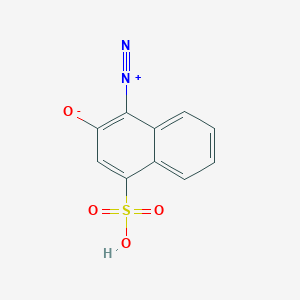
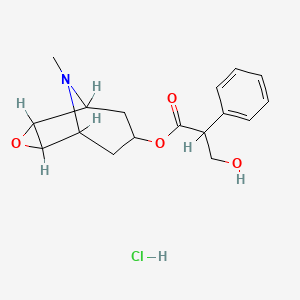

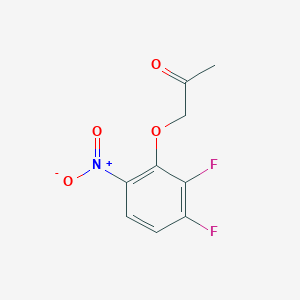
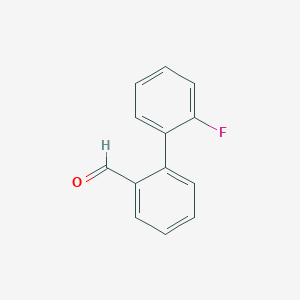
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)